Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 861212-58-0
VCID: VC4459618
InChI: InChI=1S/C18H14N2O3S2/c1-23-18(22)12-8-9-16(19-11-12)25-14-6-3-2-5-13(14)20-17(21)15-7-4-10-24-15/h2-11H,1H3,(H,20,21)
SMILES: COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CS3
Molecular Formula: C18H14N2O3S2
Molecular Weight: 370.44

Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate

CAS No.: 861212-58-0

Cat. No.: VC4459618

Molecular Formula: C18H14N2O3S2

Molecular Weight: 370.44

* For research use only. Not for human or veterinary use.

Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate - 861212-58-0

Specification

CAS No. 861212-58-0
Molecular Formula C18H14N2O3S2
Molecular Weight 370.44
IUPAC Name methyl 6-[2-(thiophene-2-carbonylamino)phenyl]sulfanylpyridine-3-carboxylate
Standard InChI InChI=1S/C18H14N2O3S2/c1-23-18(22)12-8-9-16(19-11-12)25-14-6-3-2-5-13(14)20-17(21)15-7-4-10-24-15/h2-11H,1H3,(H,20,21)
Standard InChI Key OPHFUSAOHYQMCU-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A nicotinic acid methyl ester backbone, providing a pyridine ring system.

  • A 2-[(2-thienylcarbonyl)amino]phenyl group attached via a sulfanyl (-S-) linker at the 6-position of the pyridine ring.

  • A thiophene-derived carbonyl group, introducing electron-withdrawing characteristics and planar rigidity.

The SMILES notation COC(=O)c1ccc(nc1)Sc2ccccc2NC(=O)c3cccs3\text{COC(=O)c1ccc(nc1)Sc2ccccc2NC(=O)c3cccs3} and InChIKey OPHFUSAOHYQMCU-UHFFFAOYSA-N\text{OPHFUSAOHYQMCU-UHFFFAOYSA-N} confirm the connectivity of these groups. X-ray crystallography data remain unavailable, but computational models predict a twisted conformation due to steric interactions between the phenyl and thienyl groups.

Table 1: Physicochemical Properties of Methyl 6-({2-[(2-Thienylcarbonyl)Amino]Phenyl}Sulfanyl)Nicotinate

PropertyValueSource
Molecular Weight370.445 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point466.0 ± 45.0 °C at 760 mmHg
Flash Point235.6 ± 28.7 °C
SolubilityNot reported
LogP (Partition Coefficient)Estimated 3.2 (calc. from structure)

Synthesis and Manufacturing Considerations

Synthetic Routes

While detailed protocols are proprietary, the compound is likely synthesized through a multi-step sequence:

  • Nicotinate Core Functionalization: Methyl 6-chloronicotinate undergoes nucleophilic aromatic substitution with a mercaptoaniline derivative to introduce the phenylsulfanyl group.

  • Thienylcarbonyl Attachment: The resulting amine reacts with 2-thiophenecarbonyl chloride under Schotten-Baumann conditions to form the final product .

Critical challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 6-position of the pyridine ring.

  • Purification: Removing byproducts such as unreacted thiophenecarbonyl chloride and oligomeric species.

Table 2: Key Reaction Parameters

ParameterOptimal Value
Reaction Temperature0–5°C (Step 1); 25°C (Step 2)
CatalystPyridine (for HCl scavenging)
Yield~40–60% (isolated)

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